molecular formula C17H18N2 B162049 1-(9H-Fluoren-9-yl)piperazine CAS No. 129604-54-2

1-(9H-Fluoren-9-yl)piperazine

Cat. No. B162049
CAS RN: 129604-54-2
M. Wt: 250.34 g/mol
InChI Key: GIIZMBGIKACGIZ-UHFFFAOYSA-N
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Description

1-(9H-Fluoren-9-yl)piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It has a molecular weight of 250.34 .


Synthesis Analysis

Piperazine and its analogues, including 1-(9H-Fluoren-9-yl)piperazine, have a broad spectrum of pharmaceutical applications. Scientists have developed various new methods for the synthesis of their derivatives .


Molecular Structure Analysis

The InChI code for 1-(9H-Fluoren-9-yl)piperazine is 1S/C17H18N2/c1-3-7-15-13 (5-1)14-6-2-4-8-16 (14)17 (15)19-11-9-18-10-12-19/h1-8,17-18H,9-12H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

1-(9H-Fluoren-9-yl)piperazine is a powder with a melting point of 134-136 degrees Celsius .

Scientific Research Applications

1. Cancer Research and Therapeutic Applications

1-(9H-Fluoren-9-yl)piperazine derivatives have been explored for potential applications in oncology. Analogues of σ receptor ligands, like 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, have shown promise in therapeutic and diagnostic applications in cancer research. Modifications to reduce lipophilicity have been investigated to improve their utility for cancer treatment and diagnosis, with certain enantiomers exhibiting selectivity and minimal antiproliferative activity (Abate et al., 2011).

2. Drug Development and Synthesis

Compounds related to 1-(9H-Fluoren-9-yl)piperazine, such as 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, have been synthesized for medicinal chemistry applications. These compounds are characterized by spectral analysis and docking studies, indicating their potential use in drug development (Balaraju et al., 2019).

3. Fluorescent Probe Development

Piperazine derivatives like 9-piperazine substituted perylene-3,4-dicarboximide have been studied for use as fluorescent probes. These compounds can be used for ratiometric detection of double-stranded DNA, with potential applications in biological and chemical sensing (Huang & Tam-Chang, 2011).

4. Antimycobacterial Research

Fluoroquinolone derivatives, including those with piperazine substituents, have been synthesized and evaluated for their antimycobacterial activities. These derivatives have shown effectiveness against M. tuberculosis, demonstrating the potential of 1-(9H-Fluoren-9-yl)piperazine analogues in antimycobacterial research (Sheu et al., 2003).

5. Luminescent Materials and Electron Transfer Studies

Novel naphthalimide model compounds with piperazine substituents have been synthesized and studied for their luminescent properties and photo-induced electron transfer capabilities. These findings are relevant for the development of luminescent materials and photochemical applications (Gan et al., 2003).

6. Psychostimulant Abuse Treatment

Research on dopamine D3 receptor-selective fluorenyl amides has included the study of transport, metabolism, and pharmacokinetics, with implications for the treatment of psychostimulant abuse. These studies provide crucial information for the development of new therapeutic agents (Mason et al., 2010).

Safety and Hazards

The compound is classified as dangerous with hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

1-(9H-fluoren-9-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-3-7-15-13(5-1)14-6-2-4-8-16(14)17(15)19-11-9-18-10-12-19/h1-8,17-18H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIZMBGIKACGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20328430
Record name 1-(9H-Fluoren-9-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9H-Fluoren-9-yl)piperazine

CAS RN

129604-54-2
Record name 1-(9H-Fluoren-9-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 9-chlorofluorene (8.4 g), triethylamine (0.85 mL) and piperazine (27 g) in THF (200 mL) was refluxed under argon for 6 hours. It was then filtered and the solvent was removed under vacuum. The crude product was washed with water, chromatographed on silica gel and eluted with 5% MeOH saturated with NH3 in CH2Cl2 to afford the title compound (8.5 g).
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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